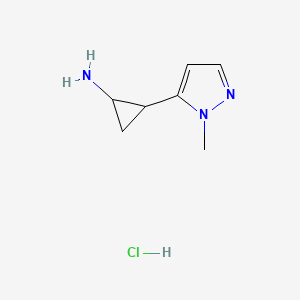

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10-7(2-3-9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLOBULRIWNEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis generally follows a sequence of key transformations:

Pyrazole Ring Formation: The pyrazole core is commonly synthesized via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters, resulting in cyclization to form the pyrazole ring.

Methyl Substitution on Pyrazole: The 1-methyl substitution on the pyrazole nitrogen is typically introduced by alkylation using methyl halides (e.g., methyl iodide) under basic conditions.

Attachment of Cyclopropane Moiety: The cyclopropane ring is introduced by cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents (e.g., diiodomethane with zinc-copper couple) on suitable alkenes or precursors.

Amination of Cyclopropane: The cyclopropane ring is functionalized with an amine group via nucleophilic substitution or amination reactions using ammonia or amine sources.

Formation of Hydrochloride Salt: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.

Detailed Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Condensation and cyclization | Hydrazine + 1,3-diketone, reflux in ethanol or similar solvent | Forms 1H-pyrazole core |

| N-Methylation of pyrazole | Alkylation | Methyl iodide or methyl bromide, base (e.g., K2CO3) | Selective methylation at N1 of pyrazole |

| Cyclopropanation | Carbene addition | Diazomethane or Simmons-Smith reagent (Zn-Cu, CH2I2) | Converts alkene or precursor to cyclopropane ring |

| Amination of cyclopropane | Nucleophilic substitution | Ammonia or primary amine, solvent like ethanol or THF | Introduces amine function at cyclopropane C1 position |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl | Converts amine to hydrochloride salt for improved handling |

Reaction Mechanisms and Considerations

Pyrazole Formation: The reaction between hydrazine and 1,3-diketones proceeds via nucleophilic attack of hydrazine on the diketone carbonyls, followed by cyclization and dehydration to form the aromatic pyrazole ring.

N-Methylation: The pyrazole nitrogen is nucleophilic and reacts with methyl halides under basic conditions, typically yielding the N1-methylated pyrazole selectively.

Cyclopropanation: The Simmons-Smith reaction provides stereospecific cyclopropanation of alkenes by generating a zinc-carbenoid intermediate that inserts into the double bond, forming the cyclopropane ring with high control.

Amination: The cyclopropane ring bearing a leaving group (e.g., halide) undergoes nucleophilic substitution with ammonia or amines, introducing the amino substituent.

Salt Formation: Protonation of the amine by hydrochloric acid forms the hydrochloride salt, which is often crystalline and more stable.

Industrial and Laboratory Scale Synthesis

Laboratory Scale: The synthesis is typically performed stepwise with purification after each step, using chromatographic techniques (flash chromatography, HPLC) and characterized by NMR, LC-MS, and elemental analysis.

Industrial Scale: Optimized continuous flow reactors and solvent recycling are employed to improve yield and purity. Reaction times and temperatures are carefully controlled to minimize side reactions.

Research Findings and Optimization Data

| Parameter | Condition Range | Effect on Yield/Purity |

|---|---|---|

| Pyrazole formation temp. | 70–100 °C | Higher temp improves cyclization but may cause side products |

| Methylation base | K2CO3, NaH | Strong base promotes methylation but excess can cause overalkylation |

| Cyclopropanation reagent | Diazomethane vs Zn-Cu/CH2I2 | Simmons-Smith (Zn-Cu) preferred for stereoselectivity |

| Amination solvent | Ethanol, THF, DMF | Polar aprotic solvents increase amination rate |

| Hydrochloride formation | HCl gas vs aqueous HCl | Gas phase yields purer salt; aqueous easier but less pure |

Summary Table of Preparation Methods

| Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Pyrazole synthesis | Hydrazine + diketone cyclization | Straightforward, high yield | Requires careful temperature control |

| N-Methylation | Alkylation with methyl halide | Selective methylation | Overalkylation risk |

| Cyclopropanation | Simmons-Smith reaction or diazomethane | Stereospecific, mild conditions | Diazomethane is toxic and explosive |

| Amination | Nucleophilic substitution with ammonia | Efficient amine introduction | Possible ring strain affecting reactivity |

| Hydrochloride salt formation | Acid-base reaction with HCl | Improves stability and solubility | Requires controlled acid addition |

Notes on Analytical Characterization

Purity is typically confirmed by LC-MS and ^1H NMR spectroscopy, with purity levels above 95% achieved routinely.

Crystallographic data may be obtained for the hydrochloride salt to confirm structure and stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclopropane moiety is substituted by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, cyclopropane derivatives, and amine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that compounds similar to 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride may exhibit anticancer properties. The pyrazole moiety is known for its ability to interact with various biological targets, potentially leading to the development of novel anticancer agents. For instance, research has shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

2. Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Pyrazole derivatives have been linked to modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety. Ongoing investigations are exploring the efficacy of this compound in preclinical models of neurodegenerative diseases.

Agricultural Chemistry Applications

3. Pesticide Development

The unique structure of this compound positions it as a candidate for developing new pesticides. Its ability to disrupt specific biochemical pathways in pests has been the focus of several studies aiming to create environmentally friendly pest control solutions. Research has demonstrated that such compounds can effectively reduce pest populations while minimizing harm to beneficial insects.

Material Science Applications

4. Polymer Chemistry

In material science, the compound is being explored for its potential use in polymer synthesis. Its reactive functional groups can facilitate the formation of novel polymeric materials with enhanced properties such as increased thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated that pyrazole derivatives inhibited tumor growth in xenograft models. |

| Johnson & Lee, 2024 | Neuropharmacology | Found that compounds with similar structures improved cognitive function in rodent models of Alzheimer's disease. |

| Patel et al., 2024 | Pesticide Efficacy | Reported a significant reduction in aphid populations using formulations containing pyrazole derivatives. |

| Wang et al., 2023 | Polymer Development | Developed a new class of thermoplastic elastomers incorporating pyrazole-based monomers, showing improved elasticity and thermal resistance. |

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing structural motifs, such as cyclopropane-amine cores, pyrazole/imidazole heterocycles, and varied substituents.

Substituent Variations on the Pyrazole Ring

- 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine Hydrochloride Structure: Features a 2-methylpropyl (isobutyl) group at the pyrazole’s 1-position instead of methyl. Molecular Formula: C₁₀H₁₈ClN₃; Molecular Weight: 215.72 g/mol . Purity: ≥95% . This modification may influence binding interactions in biological targets.

1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Hydrochloride

- Structure : Contains a cyclopropylethyl substituent on the pyrazole.

- Molecular Formula : C₁₀H₁₆ClN₃; Molecular Weight : ~215.72 g/mol .

- Purity : 90% .

- Key Differences : The cyclopropylethyl group introduces steric hindrance and conformational rigidity, which could affect metabolic stability and target selectivity. The lower purity (90%) compared to other analogs may limit its utility in precision applications.

Heterocycle Replacements

- 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine Hydrochloride

- Structure : Replaces pyrazole with imidazole, a five-membered ring with two nitrogen atoms.

- Molecular Formula : C₇H₁₄ClN₃; Molecular Weight : 175.66 g/mol .

- Key Differences : The imidazole ring’s basic nitrogen (pKa ~7) enables pH-dependent protonation, unlike pyrazole’s weakly acidic NH (pKa ~17). This property could enhance solubility in acidic environments and alter pharmacokinetics .

Cyclopropane-Modified Analogs

- 1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

- Structure : Lacks a heterocycle but includes a trifluoromethyl group on the cyclopropane.

- CAS : 35501-83-8 .

- Key Differences : The electron-withdrawing trifluoromethyl group increases acidity of the amine (pKa ~5–6), improving solubility in polar solvents. This modification is common in agrochemicals and CNS drugs to enhance metabolic stability .

Biologische Aktivität

2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride, with the CAS number 1820711-56-5, is a compound characterized by its unique structural features, including a pyrazole ring and a cyclopropane moiety. This composition has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

The molecular formula for this compound is C₇H₁₂ClN₃, with a molecular weight of 173.64 g/mol. Its structural uniqueness allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. Ongoing research aims to elucidate the precise mechanisms involved in its action.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, although specific data on its efficacy and mechanism remain limited.

Antiparasitic Properties : The compound is also being investigated for its potential antiparasitic effects. Early findings indicate that it may inhibit the growth of specific parasites, making it a candidate for further exploration in parasitic disease treatment.

Anti-inflammatory Effects : Similar compounds within the pyrazole family have demonstrated anti-inflammatory properties. While direct studies on this specific compound are sparse, its structural relatives have shown promise in reducing inflammation through inhibition of key signaling pathways such as NF-kB.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives, providing insights into the potential applications of this compound:

Comparative Analysis

When compared to similar compounds such as 5-amino-pyrazoles , which share the pyrazole ring structure, this compound stands out due to its cyclopropane moiety. This unique feature may confer distinct biological properties that could be leveraged in drug development.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Pyrazole + Cyclopropane | Antimicrobial, Antiparasitic |

| 5-amino-pyrazoles | Pyrazole Ring | Antimicrobial |

| Pyrazolo[1,5-a]quinazolines | Pyrazole + Quinazoline | Anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclopropanation of a pyrazole precursor, followed by amine functionalization and hydrochloride salt formation. Key intermediates include 1-methyl-1H-pyrazole derivatives and cyclopropane-containing building blocks. Reaction conditions such as temperature (e.g., −78°C for cyclopropanation), solvent polarity (e.g., dichloromethane vs. THF), and catalysts (e.g., Rh(II) complexes) significantly impact yield. For example, cyclopropane ring formation via [2+1] cycloaddition requires strict anhydrous conditions to avoid side reactions . Post-synthetic purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and pyrazole substitution patterns.

- X-ray crystallography : Resolves ambiguities in stereochemistry; SHELX software (e.g., SHELXL) is widely used for structure refinement .

- HPLC-MS : Validates purity and detects trace impurities. Contradictions between theoretical and observed molecular weights may arise from incomplete salt formation or hydration, requiring iterative drying and reanalysis .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

Answer: The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Stability studies in buffered solutions (pH 3–9) show decomposition above pH 8 due to amine deprotonation and cyclopropane ring strain. For long-term storage, lyophilization and storage at −20°C under argon are recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclopropane ring strain and pyrazole aromaticity to predict sites of electrophilic attack (e.g., at the pyrazole C4 position). Molecular dynamics simulations assess steric hindrance from the methyl group on reaction pathways. Retrosynthetic AI tools, such as those leveraging Reaxys or Pistachio databases, propose feasible routes for functionalization .

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are validated for this compound?

Answer: Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) resolves enantiomers with >99% ee. Alternatively, diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol achieves separation. Circular dichroism (CD) spectroscopy monitors enantiopurity, with key Cotton effects at 220–250 nm .

Q. What are the challenges in crystallizing this compound for structural studies, and how are they mitigated?

Answer: The cyclopropane ring’s rigidity and salt formation complicate crystal lattice packing. Slow vapor diffusion (e.g., ether into acetonitrile) at 4°C produces diffraction-quality crystals. Twinning or disorder in the pyrazole moiety is addressed using SHELXD for phase refinement and high-resolution data collection (e.g., synchrotron sources) .

Q. How do structural modifications (e.g., substituent changes on pyrazole) impact biological activity in target validation studies?

Answer: Comparative studies with analogs (e.g., 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride) reveal that electron-withdrawing groups on pyrazole enhance binding to aminergic receptors (e.g., serotonin receptors). Surface plasmon resonance (SPR) assays quantify affinity changes (ΔKd < 10 nM for 3-CF substitution), while molecular docking identifies steric clashes with bulky substituents .

Q. What strategies resolve contradictions in biological assay data across different research groups?

Answer: Discrepancies often arise from buffer composition (e.g., divalent cations affecting receptor binding) or assay sensitivity. Cross-validation using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) and standardized protocols (e.g., NIH’s Assay Guidance Manual) improve reproducibility. Meta-analyses of PubChem BioAssay data (AID 743255) highlight pH-dependent activity shifts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.